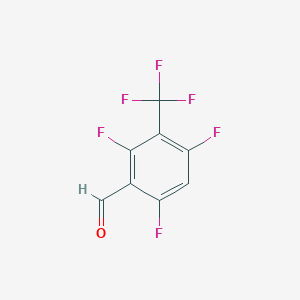

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,4,6-trifluoro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6O/c9-4-1-5(10)6(8(12,13)14)7(11)3(4)2-15/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHNBSLIMPIAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)C(F)(F)F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Handling of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde: A Technical Guide for Advanced Research

Foreword for the Advanced Researcher

Consequently, this guide has been meticulously compiled by drawing upon extensive data from structurally analogous compounds, namely 2,4,6-Trifluorobenzaldehyde (CAS: 58551-83-0) and various isomers of (trifluoromethyl)benzaldehyde, such as 3-(Trifluoromethyl)benzaldehyde (CAS: 454-89-7). The principles of chemical reactivity and toxicological assessment suggest that the properties and hazards of the target molecule can be reasonably inferred from these related structures. The presence of both trifluoro- and trifluoromethyl- substitutions on the benzaldehyde scaffold is anticipated to significantly influence its electrophilicity, reactivity, and biological activity. This guide, therefore, emphasizes a precautionary approach, grounded in the established safety profiles of its chemical cousins.

Section 1: Physicochemical and Inferred Toxicological Profile

The unique substitution pattern of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde—a trifluoromethyl group at the 3-position and fluorine atoms at the 2, 4, and 6-positions—suggests a molecule with distinct electronic properties. The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to activate the aldehyde functionality, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a double-edged sword, offering potential for novel synthetic transformations while also necessitating stringent handling protocols.

Inferred Physicochemical Data

The following table summarizes the anticipated physicochemical properties based on analysis of related compounds.

| Property | Inferred Value/Characteristic | Rationale from Analogous Compounds |

| Molecular Formula | C8H2F6O | Based on chemical structure. |

| Molecular Weight | ~232.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid (powder or crystal) or a high-boiling liquid. | 2,4,6-Trifluorobenzaldehyde is a solid, while 3-(Trifluoromethyl)benzaldehyde is a liquid. The increased molecular weight and potential for intermolecular interactions could favor a solid state.[1] |

| Melting Point | Expected to be in the range of 30-70 °C. | 2,4,6-Trifluorobenzaldehyde has a melting point of 63-69 °C.[1] The additional trifluoromethyl group may alter crystal packing and thus the melting point. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | Isomers of trifluoromethylbenzaldehyde have boiling points around 188-190 °C.[2] The additional fluorine atoms would likely increase this value. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., THF, DCM, ethyl acetate). | Aromatic aldehydes with multiple fluorine substituents generally exhibit low aqueous solubility and good solubility in organic solvents. |

Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of polysubstituted fluorinated benzaldehydes, the following GHS classifications should be assumed for 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde until empirical data becomes available.

| Hazard Class | Inferred GHS Category | Basis for Inference |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | May cause respiratory irritation.[3][4] |

| Acute Aquatic Toxicity | Category 1 (Precautionary) | Some related compounds are very toxic to aquatic life.[5] |

| Chronic Aquatic Toxicity | Category 2 (Precautionary) | May cause long-term adverse effects in the aquatic environment.[5] |

Section 2: Safe Handling and Experimental Protocols

Given the inferred hazards, a rigorous and cautious approach to handling 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is paramount. The following protocols are based on best practices for managing reactive and irritant aromatic aldehydes.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust. The work area should be well-ventilated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat must be worn. Chemical-resistant gloves (nitrile or neoprene) are required. Inspect gloves for any signs of degradation or perforation before use and change them frequently.

-

Respiratory Protection: For situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step-by-Step General Handling Protocol

-

Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents within the fume hood.

-

Weighing and Transfer: If the compound is a solid, handle it as a fine powder, taking care to avoid generating dust. Use anti-static weighing paper or a weighing boat. If it is a liquid, use a calibrated pipette or syringe for transfers.

-

Reaction Setup: When setting up reactions, ensure all glassware is clean, dry, and free of cracks. Use a secure clamping system. If the reaction is exothermic, have a cooling bath ready.

-

Post-Reaction Work-up: Quench reactions carefully, especially if reactive reagents were used. Extractions and solvent removal should be performed in the fume hood.

-

Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in a clearly labeled, sealed container, following institutional and local regulations.

-

Decontamination: Clean all glassware and work surfaces thoroughly after use.

Section 3: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Section 4: Potential Applications in Research and Development

Substituted benzaldehydes are versatile building blocks in organic synthesis. The unique electronic nature of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde makes it a potentially valuable intermediate in several areas:

-

Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in many modern pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. This aldehyde could serve as a key precursor for novel drug candidates.[6][7]

-

Agrochemicals: Fluorinated compounds are prevalent in advanced pesticides and herbicides due to their enhanced bioactivity.[1]

-

Materials Science: The introduction of highly fluorinated moieties can impart unique properties such as hydrophobicity and thermal stability to polymers and other advanced materials.

Section 5: Conclusion

While 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde remains a compound with limited publicly available data, a comprehensive understanding of its potential hazards and handling requirements can be established through careful analysis of its structural analogues. Researchers and drug development professionals are urged to treat this compound with the utmost caution, adhering to the stringent safety protocols outlined in this guide. Its unique structure holds promise for the synthesis of novel molecules with significant potential in medicine, agriculture, and materials science. Further research into its synthesis and a thorough evaluation of its toxicological profile are warranted.

References

-

SDS Manager. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved February 15, 2026, from [Link]

-

LookChem. (n.d.). Cas 454-89-7, 3-(Trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

Sciforum. (n.d.). Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzaldehyde. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Cas 454-89-7,3-(Trifluoromethyl)benzaldehyde | lookchem [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Melting point and boiling point data for polyfluorinated benzaldehydes

Executive Summary

Polyfluorinated benzaldehydes are critical electrophilic building blocks in the synthesis of bioactive heterocycles (e.g., quinazolines, indoles) and advanced materials. Their unique physicochemical profile—driven by the high electronegativity and low polarizability of fluorine—presents distinct challenges in handling and purification.

This guide provides a validated repository of melting point (MP) and boiling point (BP) data for key isomers. It further details the "Fluorine Effect" on phase transitions and outlines a self-validating protocol for their synthesis and purification, designed to minimize defluorination side reactions and maximize yield.

The Fluorine Effect: Structure-Property Relationships

Understanding the thermal behavior of these compounds is not merely about data lookup; it is about predicting handling requirements.

-

The "Polar Hydrophobicity" Paradox: Unlike chloro- or bromo-substituents, which significantly elevate boiling points due to mass and polarizability, fluorine atoms are small and hold electrons tightly. This results in weak intermolecular van der Waals forces. Consequently, polyfluorinated benzaldehydes often exhibit lower boiling points than their chlorinated analogs and surprisingly low melting points, often hovering near room temperature.

-

Crystal Packing (MP): Symmetrical substitution (e.g., 2,4,6-trifluoro) often facilitates better crystal packing, leading to distinct solid phases. Asymmetrical isomers (e.g., 2,3,4-trifluoro) frequently exist as supercooled liquids or low-melting solids due to disrupted lattice energy.

Diagram 1: The Fluorine Influence on Phase Behavior

Caption: Mechanistic flow illustrating how fluorine substitution patterns dictate the physical state (solid vs. liquid) and volatility of benzaldehyde derivatives.

Comprehensive Data Repository

The following data aggregates experimental values from validated chemical suppliers and literature. Note: "Low-Melting Solid" indicates the compound may liquefy in warm labs (>25°C).

| Compound Name | Structure | CAS No. | Melting Point (MP) | Boiling Point (BP) | Physical State (RT) |

| Pentafluorobenzaldehyde | C₆F₅CHO | 653-37-2 | 20 °C | 164–166 °C | Low-Melting Solid / Liquid |

| 2,6-Difluorobenzaldehyde | C₆H₃F₂CHO | 437-81-0 | 13–17 °C | 82–84 °C (15 mmHg) | Liquid (often supercooled) |

| 2,4,6-Trifluorobenzaldehyde | C₆H₂F₃CHO | 58551-83-0 | 60–63 °C | 165 °C (760 mmHg) | Crystalline Solid |

| 3,4,5-Trifluorobenzaldehyde | C₆H₂F₃CHO | 132123-54-7 | 28–52 °C* | 174 °C | Solid (Low Melting) |

| 2,3,4-Trifluorobenzaldehyde | C₆H₂F₃CHO | 161793-17-5 | < 0 °C | 77–79 °C (20 mmHg) | Liquid |

| 2,3,5,6-Tetrafluorobenzaldehyde | C₆HF₄CHO | 19842-76-3 | 24–28 °C | 178 °C | Low-Melting Solid / Liquid |

*Note on 3,4,5-Trifluorobenzaldehyde: Polymorphism or purity differences often result in MP variations between 28°C and 52°C across different commercial batches.

Experimental Protocols: Synthesis & Purification

A. Synthesis: The Cryogenic Lithiation Route (Gold Standard)

Target: 2,6-Difluorobenzaldehyde (Adaptable for others)

Rationale: Direct electrophilic formylation (Vilsmeier-Haack) often fails on electron-deficient polyfluoroarenes. The most robust method utilizes Lithium-Halogen Exchange or Directed Ortho-Lithiation (DoM) followed by a formyl quench.

Reagents:

-

1,3-Difluorobenzene (Starting Material)[1]

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

N-Methylformanilide (or DMF)

-

Tetrahydrofuran (THF), anhydrous

-

Acidic quench (HCl)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and 1,3-difluorobenzene.

-

Lithiation: Cool the system to -78°C (Dry ice/Acetone). This is critical to prevent the "Benzyne" elimination pathway, which causes tarring.

-

Addition: Add n-BuLi dropwise over 30 minutes. Maintain internal temp < -65°C. Stir for 1 hour.

-

Formylation: Add N-Methylformanilide (preferred over DMF for higher yields) dropwise.

-

Quench: Allow to warm to 0°C, then pour into 5% HCl/Ice mixture.

-

Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

B. Purification Decision Tree

Polyfluorinated aldehydes oxidizes rapidly to benzoic acids in air. Purification must be performed immediately prior to use.

Diagram 2: Purification Workflow

Caption: Decision matrix for purifying polyfluorinated benzaldehydes based on physical state and purity requirements.

Purification Notes:

-

Distillation: Use a Vigreux column. For pentafluorobenzaldehyde, distill at reduced pressure (e.g., 60°C @ 13 mmHg) to avoid thermal decomposition.

-

Recrystallization: For solids like 2,4,6-trifluorobenzaldehyde, recrystallize from minimal hot hexane.

-

Storage: These compounds are lachrymators and air-sensitive. Store under Nitrogen at 4°C.

References

-

National Institute of Standards and Technology (NIST). Pentafluorobenzaldehyde Phase Change Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 2,6-Difluorobenzaldehyde Compound Summary. National Library of Medicine. [Link]

-

PrepChem. Synthesis of 2,6-difluorobenzaldehyde via Lithiation.[Link]

Sources

Stability of fluorinated benzaldehydes under ambient conditions

This guide is structured to address the specific stability profiles of fluorinated benzaldehydes, distinguishing between the universal threat of auto-oxidation and the specific, substituent-driven risk of hydration.

Technical Guide | Version 2.0

Executive Summary

Fluorinated benzaldehydes serve as critical electrophilic building blocks in medicinal chemistry (e.g., bioisostere installation). However, their stability profile differs significantly from non-fluorinated analogs due to the high electronegativity of fluorine.

While auto-oxidation to benzoic acids is a universal degradation pathway for all benzaldehydes, fluorinated variants exhibit a distinct, aggressive propensity for hydration (gem-diol formation). This guide delineates the mechanistic causes of these instabilities and provides a validated framework for storage, purification, and handling.

The Chemical Context: Electronic Perturbation

To understand the stability of fluorinated benzaldehydes, one must analyze the electronic effects of the fluorine substituent on the carbonyl group (

-

Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. It pulls electron density away from the aromatic ring and, by extension, the carbonyl carbon. This increases the partial positive charge (

) on the carbonyl carbon, making it significantly more electrophilic . -

Resonance Donation (+R Effect): While fluorine can donate electrons via resonance, the inductive withdrawal dominates in the context of carbonyl reactivity.

The Consequence: The enhanced electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack by water (hydration), a phenomenon often underestimated compared to the more visible auto-oxidation.

Mechanisms of Degradation

Pathway A: Radical Auto-Oxidation (Aerobic)

All benzaldehydes, regardless of substitution, undergo radical chain oxidation in the presence of oxygen. This process is catalyzed by light and trace transition metals.

Mechanism:

-

Initiation: Homolytic cleavage of the aldehydic C-H bond (Bond Dissociation Energy ~80-85 kcal/mol).

-

Propagation: The acyl radical reacts with

to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule. -

Product: Perbenzoic acid is formed, which then reacts with another equivalent of aldehyde to yield two equivalents of benzoic acid.

Visualization of the Auto-Oxidation Cycle:

Figure 1: The radical chain mechanism responsible for the conversion of benzaldehydes to benzoic acids in air.

Pathway B: Nucleophilic Hydration (Moisture)

This is where fluorinated benzaldehydes diverge from the norm.

-

Benzaldehyde: Equilibrium lies far to the left (Aldehyde favored).

-

Pentafluorobenzaldehyde: Equilibrium shifts significantly to the right (Gem-diol favored) due to the electron-deficient ring destabilizing the carbonyl.

Stability Profiling: Comparative Data

The following table summarizes the stability risks relative to unsubstituted benzaldehyde.

| Compound | Electronic Environment | Oxidation Risk (Air) | Hydration Risk (Moisture) | Physical State (Ambient) |

| Benzaldehyde | Neutral Reference | High | Negligible | Liquid |

| 4-Fluorobenzaldehyde | Inductive withdrawal (weakened by distance) | High | Low-Moderate | Liquid |

| 2-Fluorobenzaldehyde | Inductive withdrawal + Ortho steric effects | High | Moderate | Liquid |

| Pentafluorobenzaldehyde | Extreme electron deficiency | Very High (Peracid formation is rapid) | High (Forms stable hydrates) | Solid/Liquid (MP ~20°C) |

Critical Insight: While 4-fluorobenzaldehyde behaves similarly to benzaldehyde, pentafluorobenzaldehyde is a "super-electrophile." If left in humid air, it will not only oxidize but also form a solid hydrate crust, complicating stoichiometry in subsequent reactions.

Handling & Storage Protocols

Purification of Oxidized Material

If your fluorinated benzaldehyde has developed a white solid precipitate (benzoic acid derivative), use this self-validating purification protocol.

Protocol: Acid Removal via Biphasic Wash

-

Dissolution: Dissolve the impure aldehyde in Diethyl Ether or Dichloromethane (10 mL solvent per 1 g aldehyde).

-

Wash: Extract the organic layer with 10% aqueous

(Sodium Carbonate). -

Drying: Wash organic layer with brine, dry over anhydrous

, and filter. -

Isolation: Concentrate under reduced pressure.

-

Distillation (Optional but Recommended): For high purity, distill under reduced pressure (vacuum) and Nitrogen/Argon bleed.

Storage Workflow

Preventing degradation is superior to purification. Adhere to the following decision tree for incoming inventory.

Figure 2: Decision matrix for handling and storing fluorinated benzaldehydes to maximize shelf-life.

Analytical Monitoring (QC)

Before using a stored reagent in a sensitive step (e.g., reductive amination or Wittig reaction), validate purity using 1H NMR .

-

Aldehyde Proton: Look for the diagnostic singlet at 9.8 – 10.2 ppm .

-

Carboxylic Acid (Impurity): Broad singlet, typically 10.0 – 13.0 ppm (often exchangeable, may not be visible in

shake). -

Hydrate (Impurity): If hydration has occurred, the aldehydic proton vanishes, and a new methine signal appears upfield around 5.0 – 6.0 ppm (CH(OH)2).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 681, Benzaldehyde. Retrieved from [Link]

-

Guthrie, J. P. (2002). Equilibrium Constants for Addition to Fluorinated Aldehydes and Ketones. Canadian Journal of Chemistry. Retrieved from [Link]

-

Ingold, K. U. (1969). Peroxy radicals.[3][4] Accounts of Chemical Research. (Mechanistic grounding for auto-oxidation).[5]

Sources

- 1. A15490.22 [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent effects on regioselectivity in the autoxidation of nonconjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

Methodological & Application

The Synthetic Utility of Highly Fluorinated Benzaldehydes in Heterocyclic Chemistry: Application Notes and Protocols

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a drug candidate. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to target proteins.[1][2] Consequently, a significant number of recently FDA-approved drugs contain fluorinated heterocyclic moieties, highlighting the importance of efficient synthetic methodologies to access these valuable structures.[1][2]

Highly fluorinated benzaldehydes, such as the titular 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde, represent potent and versatile building blocks in this endeavor. The presence of multiple electron-withdrawing fluorine and trifluoromethyl groups renders the aldehyde carbonyl highly electrophilic, facilitating a range of chemical transformations including condensations, cycloadditions, and multi-component reactions. While specific literature on the synthetic applications of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is emerging, we can infer its reactivity and utility from closely related, commercially available analogues.

This technical guide provides detailed application notes and robust protocols for the synthesis of key fluorinated heterocycles—pyridines and quinolines—utilizing fluorinated benzaldehydes as precursors. The methodologies presented herein are selected for their reliability, scalability, and broad applicability, offering researchers in drug discovery and development a practical toolkit for the synthesis of novel fluorinated molecular entities.

Part 1: Synthesis of Fluorinated Pyridines via Multi-Component Reactions

The pyridine ring is a privileged scaffold in medicinal chemistry, and its fluorinated derivatives are of particular interest.[3][4] Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of substituted pyridines in a single step.[2] The Hantzsch pyridine synthesis and its variations are particularly well-suited for the incorporation of fluorinated benzaldehydes.

Application Note: Hantzsch-Type Synthesis of Fluorinated 1,4-Dihydropyridines

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to furnish a 1,4-dihydropyridine. The use of a fluorinated benzaldehyde, such as 2,4,6-trifluorobenzaldehyde, directly installs a fluorinated aryl group at the 4-position of the resulting dihydropyridine ring. These products can be valuable as final compounds or can be oxidized to the corresponding pyridine.

The high electrophilicity of the carbonyl carbon in polyfluorinated benzaldehydes accelerates the initial Knoevenagel condensation step of the reaction sequence, often leading to higher yields and shorter reaction times compared to their non-fluorinated counterparts. The choice of catalyst and solvent can be critical for optimizing the reaction, with various options available to suit different substrate scopes and laboratory setups.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-(2,4,6-trifluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details a typical Hantzsch reaction using 2,4,6-trifluorobenzaldehyde as a representative fluorinated aldehyde.

Materials:

-

2,4,6-Trifluorobenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (2.2 eq)

-

Ammonium acetate (1.5 eq)

-

Ethanol (as solvent)

-

Triflimide (HNTf2) (1 mol%) as catalyst[5]

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a 100 mL round-bottom flask, add 2,4,6-trifluorobenzaldehyde (1.0 mmol, 160 mg), ethyl acetoacetate (2.2 mmol, 286 mg, 0.28 mL), ammonium acetate (1.5 mmol, 115 mg), and triflimide (0.01 mmol, 2.8 mg).

-

Add ethanol (10 mL) to the flask and stir the mixture at room temperature to dissolve the solids.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from ethanol to afford the pure diethyl 2,6-dimethyl-4-(2,4,6-trifluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a crystalline solid.

Data Presentation:

| Entry | Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 2,4,6-Trifluorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | HNTf2 | Ethanol | 5 | ~85-95 |

| 2 | 4-Fluorobenzaldehyde | Methyl acetoacetate | Ammonia | L-proline | Methanol | 6 | ~80-90 |

Visualization of the Hantzsch Pyridine Synthesis Workflow:

Caption: Workflow for the Hantzsch synthesis of a fluorinated 1,4-dihydropyridine.

Part 2: Synthesis of Fluorinated Quinolines via Friedländer Annulation

The quinoline scaffold is prevalent in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[6][7] The Friedländer annulation is a powerful and straightforward method for constructing the quinoline ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The use of fluorinated starting materials in this reaction provides direct access to fluorinated quinolines.

Application Note: Synthesis of Trifluoromethyl-Substituted Quinolines

Given the expected high reactivity of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde, it could potentially be employed in a modified Friedländer synthesis or a related multi-component reaction, such as the Doebner-von Miller reaction, to produce highly substituted and fluorinated quinolines.

Protocol 2: Synthesis of 2-Aryl-4-(trifluoromethyl)quinolines (Analogous Friedländer Annulation)

This protocol describes a representative Friedländer annulation for the synthesis of a trifluoromethyl-substituted quinoline, which serves as a model for the type of transformation that could be adapted for highly fluorinated benzaldehydes.

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Ethyl trifluoroacetate (1.2 eq)

-

Sodium ethoxide (2.0 eq)

-

Ethanol (anhydrous, as solvent)

-

Round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere (N2 or Ar)

-

Heating mantle or oil bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (2.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add 2-aminoacetophenone (1.0 mmol, 135 mg) and stir for 15 minutes at room temperature.

-

Add ethyl trifluoroacetate (1.2 mmol, 170 mg, 0.14 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-cold water.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-aryl-4-(trifluoromethyl)quinoline.

Data Presentation:

| Entry | 2-Aminoaryl Ketone/Aldehyde | Methylene Component | Base/Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 2-Aminoacetophenone | Ethyl trifluoroacetate | NaOEt | Ethanol | 10 | ~70-85 |

| 2 | 2-Aminobenzaldehyde | 1,1,1-Trifluoroacetone | L-proline | DMSO | 12 | ~65-80 |

Visualization of the Friedländer Annulation Mechanism:

Caption: Plausible mechanism for the Friedländer synthesis of a trifluoromethyl-quinoline.

Conclusion and Future Outlook

The protocols detailed in this guide demonstrate robust and versatile methods for the synthesis of fluorinated pyridines and quinolines using readily available fluorinated starting materials. While direct examples utilizing 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde are yet to be extensively reported, the high electrophilicity of this reagent suggests its significant potential in these and other heterocyclic constructions. Researchers are encouraged to adapt and optimize the provided protocols for this and other novel polyfluorinated building blocks. The continued development of synthetic methodologies for accessing complex fluorinated heterocyles will undoubtedly accelerate the discovery of new and improved therapeutics and advanced materials.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and catalysts. Angewandte Chemie International Edition, 53(30), 7852-7854. [Link]

-

Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 22(5), 627-646. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

-

Shaabani, A., Maleki, A., & Mofakham, H. (2008). A novel and efficient one-pot synthesis of 2,4,6-triarylpyridines using a Brønsted-acidic ionic liquid as a catalyst. Tetrahedron Letters, 49(21), 3477-3479. [Link]

Sources

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and fluorinated motifs into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by these substituents—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the vast arsenal of fluorinated building blocks, polysubstituted benzaldehydes serve as versatile intermediates for the synthesis of a diverse array of bioactive molecules. This document provides a detailed exploration of the potential applications and synthetic protocols for a highly activated and sterically hindered electrophile: 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde .

While direct and widespread applications of this specific isomer in blockbuster pharmaceuticals are not extensively documented in publicly accessible literature, its structural motifs are emblematic of those found in numerous kinase inhibitors and other therapeutic agents. The principles and protocols outlined herein are derived from established synthetic methodologies for structurally related fluorinated benzaldehydes and are intended to serve as a robust guide for researchers leveraging this potent intermediate in their drug discovery programs.

The Physicochemical Impact of Fluorine and Trifluoromethyl Substituents

The presence of both fluorine and a trifluoromethyl group on the benzaldehyde ring of the title compound creates a unique electronic and steric environment.

-

Enhanced Electrophilicity: The strong electron-withdrawing nature of the three fluorine atoms and the trifluoromethyl group significantly polarizes the carbonyl bond, making the aldehyde carbon highly susceptible to nucleophilic attack. This enhanced reactivity can facilitate reactions that may be sluggish with less fluorinated analogues.[3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The trifluoromethyl group, in particular, is exceptionally resistant to metabolic degradation, often used to block metabolic hotspots in a drug candidate.[1]

-

Modulation of Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1][2]

-

Conformational Control: The steric bulk of the substituents on the aromatic ring can influence the conformation of the resulting molecules, which can be critical for achieving high-affinity binding to biological targets.

| Property | Influence of -F and -CF3 Groups | Reference |

| Electrophilicity of Carbonyl | Significantly Increased | [3] |

| Metabolic Stability | Enhanced due to strong C-F bonds | [1] |

| Lipophilicity | Increased | [1][2] |

| Bioavailability | Potentially Improved | [4] |

Potential Applications in Pharmaceutical Synthesis

Based on the known reactivity of fluorinated benzaldehydes and the structural motifs of modern pharmaceuticals, 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde is a promising intermediate for the synthesis of several classes of bioactive compounds.

Synthesis of Kinase Inhibitors

Many FDA-approved kinase inhibitors feature highly substituted and fluorinated aromatic rings.[2][5] These moieties often form critical interactions within the ATP-binding pocket of the kinase. The title compound is a valuable precursor for the synthesis of novel kinase inhibitors, particularly those targeting phosphoinositide 3-kinases (PI3Ks) and other related enzymes.

Conceptual Synthetic Workflow for a Kinase Inhibitor Scaffold

Caption: Conceptual workflow for the synthesis of a kinase inhibitor scaffold.

Synthesis of Novel Heterocyclic Compounds

The aldehyde functionality serves as a versatile handle for the construction of a wide range of heterocyclic systems, which are prevalent in medicinal chemistry. Reactions with binucleophilic reagents can lead to the formation of pyridines, pyrimidines, pyrazoles, and other important heterocyclic cores.

Experimental Protocols

The following protocols are representative of the key transformations that 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde can undergo. Researchers should optimize these conditions for their specific substrates.

Protocol for Imine (Schiff Base) Formation

The condensation of 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde with primary amines is a fundamental reaction to generate imines, which are versatile intermediates for further functionalization, including reduction to secondary amines.

Materials:

-

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

-

Primary amine (e.g., aniline or a substituted derivative)

-

Anhydrous ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Dissolve the aldehyde in a minimal amount of anhydrous ethanol.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the product under vacuum. If no precipitate forms, the imine can be used in the next step without isolation after removal of the solvent under reduced pressure.

Causality: The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the amine. The high electrophilicity of the starting aldehyde may, in some cases, allow the reaction to proceed without a catalyst.

Protocol for Reductive Amination to a Secondary Amine

This protocol describes the one-pot synthesis of a secondary amine from 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde and a primary amine via an in-situ formed imine.

Materials:

-

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde

-

Primary amine

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

-

Anhydrous methanol or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve 2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous methanol or DCM.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) or STAB (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde (if any remains). STAB is often preferred for its milder nature and compatibility with a wider range of functional groups.

Reductive Amination Workflow

Caption: Workflow for the one-pot reductive amination protocol.

Characterization Data

| Spectroscopic Data for 2,4,6-Trifluorobenzaldehyde | |

| Molecular Formula | C7H3F3O |

| Molecular Weight | 160.09 g/mol |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 159, m/z 2nd Highest: 160 |

| Infrared (IR) Spectra | Characteristic carbonyl stretch expected around 1700-1720 cm-1 |

Data sourced from PubChem CID 521845.

Safety and Handling

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde, like other reactive aldehydes and fluorinated compounds, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.

Conclusion

2,4,6-Trifluoro-3-(trifluoromethyl)benzaldehyde represents a highly activated and synthetically versatile intermediate for the construction of complex, fluorinated molecules of pharmaceutical interest. Its unique electronic and steric properties make it a valuable tool for medicinal chemists seeking to enhance the metabolic stability, lipophilicity, and biological activity of their compounds. The protocols and applications outlined in this guide, though based on the reactivity of analogous structures, provide a solid foundation for the exploration of this promising building block in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Benzaldehyde Series. Retrieved from [Link]

-

More, S. R., et al. (2025, August 6). An Improved Commercial Process for the Preparation of Lifitegrast. ResearchGate. Retrieved from [Link]

-

Zhong, Y., et al. (2022, February 17). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Zhong et. al synthesis of Lifitegrast. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Retrieved from [Link]

- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

-

University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

-

Meanwell, N. A. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Retrieved from [Link]

-

de L. Ferraz, C., et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Retrieved from [Link]

-

Ji, Y., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PMC. Retrieved from [Link]

-

Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PMC. Retrieved from [Link]

-

MDPI. (2021, July 21). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors.

-

PubMed. (2018, July 4). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]

-

DIGIBUG Principal. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021). Retrieved from [Link]

Sources

- 1. Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,4,6-Trifluorobenzaldehyde | C7H3F3O | CID 521845 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reductive Amination of Polyfluorinated Benzaldehydes

Introduction: Navigating the Landscape of Polyfluorinated Benzaldehyde Reductive Amination

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Polyfluorinated benzylamines, in particular, are valuable building blocks, offering unique physicochemical properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Reductive amination stands out as one of the most efficient and widely utilized methods for the synthesis of these amines from their corresponding polyfluorinated benzaldehydes.[1][2]

This guide provides an in-depth exploration of reductive amination procedures tailored specifically for polyfluorinated benzaldehydes. As a senior application scientist, my objective is not merely to present a series of steps, but to elucidate the underlying chemical principles, address the unique challenges posed by these electron-deficient substrates, and equip researchers with the knowledge to optimize their synthetic strategies. The powerful electron-withdrawing nature of multiple fluorine substituents significantly influences the reactivity of the aromatic ring and the carbonyl group, necessitating careful consideration of reagents and reaction conditions.

The Mechanism: A Tale of Two Steps in One Pot

Reductive amination is fundamentally a two-step process that is most often conveniently performed in a single reaction vessel ("one-pot").[1] The reaction begins with the condensation of an amine with the aldehyde to form a hemiaminal, which then reversibly dehydrates to an imine or its protonated form, the iminium ion.[1] Subsequently, a selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion to furnish the final amine product.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that preferentially reduces the iminium ion over the starting aldehyde.[3][4] This chemoselectivity is crucial for achieving high yields and minimizing the formation of the corresponding benzyl alcohol as a byproduct.

Figure 1: General workflow for the one-pot reductive amination of polyfluorinated benzaldehydes.

Key Reagents and Their Rationale

The choice of reducing agent is paramount in the reductive amination of polyfluorinated benzaldehydes. Due to the electron-deficient nature of these substrates, the carbonyl group is highly activated. Therefore, a mild and selective reducing agent is essential to avoid premature reduction of the aldehyde.

Sodium Triacetoxyborohydride (STAB) : This is the reagent of choice for a vast array of reductive aminations, including those involving electron-deficient aldehydes.[3][5] The steric bulk and electron-withdrawing effect of the three acetoxy groups temper the reactivity of the borohydride, making it highly selective for the iminium ion over the aldehyde.[3][4] STAB is commercially available, easy to handle, and its reactions are often high-yielding with minimal side products.[5]

Sodium Cyanoborohydride (NaBH₃CN) : Historically, this was a very common reagent for reductive amination.[6] Its reactivity is pH-dependent, being more effective at reducing iminium ions at mildly acidic pH (6-7), while being sluggish towards aldehydes and ketones at this pH.[6] However, its high toxicity and the potential for cyanide contamination in the final product have led to its replacement by STAB in many applications.[5]

Catalytic Hydrogenation : While being an atom-economical and "green" alternative, catalytic hydrogenation with H₂ over catalysts like Palladium on carbon (Pd/C) can sometimes be too aggressive for polyfluorinated systems.[7] The conditions required to reduce the imine may also lead to hydrodefluorination of the aromatic ring, a significant and often undesirable side reaction.

Strategic Considerations for Polyfluorinated Systems

The strong inductive effect of fluorine atoms presents unique challenges and considerations:

-

Enhanced Carbonyl Reactivity : The electron-withdrawing fluorine atoms make the carbonyl carbon of polyfluorinated benzaldehydes more electrophilic. This generally accelerates the initial attack by the amine and subsequent imine formation.

-

Acidity of the Reaction Medium : Imine formation is typically catalyzed by mild acid.[6] For many standard reductive aminations using STAB, the trace amounts of acetic acid present in the reagent are sufficient. However, with weakly basic amines, the addition of a catalytic amount of acetic acid (0.5-1.0 equivalents) can be beneficial to accelerate imine formation.[6]

-

Potential for Nucleophilic Aromatic Substitution (SNAr) : Highly fluorinated aromatic rings are susceptible to nucleophilic attack. Under the reaction conditions, particularly if a strong amine nucleophile is used or if the reaction is heated, there is a possibility of the amine displacing a fluorine atom on the ring. This is more likely with penta- and tetrafluorobenzaldehydes. It is generally advisable to conduct these reactions at room temperature to minimize this side reaction.

-

Solvent Choice : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly employed solvents for STAB-mediated reductive aminations.[3][8] Tetrahydrofuran (THF) is also a viable option, though reactions may be slower.[3] Protic solvents like methanol are generally avoided with STAB due to potential decomposition of the reagent.[8]

Comparative Protocols and Screening Data

The following table provides a starting point for optimizing the reductive amination of various polyfluorinated benzaldehydes. Note that reaction times can vary significantly based on the steric and electronic properties of the amine.

| Polyfluorinated Benzaldehyde | Amine (1.0 eq.) | Reducing Agent (eq.) | Solvent | Additive | Typical Reaction Time (h) | Expected Yield | Key Considerations |

| 2,6-Difluorobenzaldehyde | Benzylamine | NaBH(OAc)₃ (1.2) | DCM | None | 2-4 | High | Relatively straightforward. |

| 2,4,6-Trifluorobenzaldehyde | Morpholine | NaBH(OAc)₃ (1.2) | DCE | None | 3-6 | High | Increased electrophilicity may speed up imine formation. |

| 2,3,4,5-Tetrafluorobenzaldehyde | n-Butylamine | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (0.5) | 6-12 | Good to High | Increased reagent stoichiometry may be beneficial. Monitor for potential SNAr. |

| Pentafluorobenzaldehyde | Aniline | NaBH(OAc)₃ (1.5) | THF | Acetic Acid (1.0) | 12-24 | Moderate to Good | Highest risk of SNAr. Use of a less nucleophilic amine is advantageous. Slower reaction times are common. |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of a Difluorobenzaldehyde

This protocol is a robust starting point for the synthesis of N-(2,6-difluorobenzyl)benzylamine.

Materials:

-

2,6-Difluorobenzaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 mmol, 1.0 eq.).

-

Dissolve the aldehyde in anhydrous DCM (5 mL).

-

Add benzylamine (1.0 mmol, 1.0 eq.) to the solution and stir for 20-30 minutes at room temperature to allow for pre-formation of the imine.

-

In a single portion, add sodium triacetoxyborohydride (1.2 mmol, 1.2 eq.). Caution: The addition may cause some effervescence.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2,6-difluorobenzyl)benzylamine.

Protocol 2: Reductive Amination of Pentafluorobenzaldehyde with a Weakly Basic Amine

This protocol is adapted for the more challenging substrate, pentafluorobenzaldehyde, and a less nucleophilic amine like aniline.

Materials:

-

Pentafluorobenzaldehyde

-

Aniline

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add pentafluorobenzaldehyde (1.0 mmol, 1.0 eq.) and aniline (1.0 mmol, 1.0 eq.).

-

Add anhydrous DCE (7 mL) followed by acetic acid (1.0 mmol, 1.0 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise over 5 minutes.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress closely by TLC or LC-MS.

-

After completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL) until gas evolution ceases.

-

Separate the layers in a separatory funnel and extract the aqueous phase with DCM (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product should be purified by flash column chromatography to isolate the desired N-(pentafluorobenzyl)aniline.

Figure 2: A generalized experimental workflow for STAB-mediated reductive amination.

Troubleshooting and Field Insights

-

Low or No Conversion : If the reaction stalls, ensure all reagents and solvents are anhydrous. For less reactive amines or hindered aldehydes, the addition of 1 equivalent of acetic acid can be beneficial. In some cases, allowing the aldehyde and amine to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent can improve yields.

-

Formation of Benzyl Alcohol Byproduct : This indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This is more common with less selective reducing agents like sodium borohydride. With STAB, this is rare but can occur if the imine formation is particularly slow. Adding a catalytic amount of acid can help shift the equilibrium towards the iminium ion.

-

Dialkylation of Primary Amines : The product of the initial reductive amination, a secondary amine, can in principle react with another molecule of the aldehyde to form a tertiary amine. While this is generally a slow process with STAB, it can be minimized by using a slight excess (1.1-1.2 equivalents) of the primary amine.

-

Suspected SNAr Side Product : If an unexpected, more polar byproduct is observed, especially with highly fluorinated benzaldehydes, consider the possibility of nucleophilic aromatic substitution. Confirm the structure by mass spectrometry and NMR. To mitigate this, ensure the reaction is run at or below room temperature and avoid prolonged reaction times once the starting material is consumed.

Conclusion

Reductive amination is a powerful and versatile tool for the synthesis of polyfluorinated benzylamines. By understanding the interplay between the electron-deficient nature of the aldehyde, the choice of a mild and selective reducing agent like sodium triacetoxyborohydride, and the careful control of reaction conditions, researchers can efficiently access these valuable building blocks. The protocols and insights provided herein serve as a comprehensive guide for navigating the nuances of these reactions, enabling the successful synthesis of a wide range of fluorinated amine targets.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved February 15, 2026, from [Link]

- Myers, A. (n.d.). Reductive Amination. Chem 115 Handout.

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]

- Ghorai, P. et al. (2017). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.

-

CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]

- Mistry, N. (2013).

- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis.

- Macerata, E. et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.

- Synple Chem AG. (n.d.). Application Note – Reductive Amination.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Lirias. (2025). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr).

- PMC. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr)

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.

- RSC Publishing. (2016). Monotrifluoroacetoxyborane-amines: chemoselective reagents for challenging reductive aminations.

-

ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved February 15, 2026, from [Link]

- ResearchGate. (2018). Lewis Acid‐Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethylamino Source, Reductant, and Solvent. Chemistry - An Asian Journal.

-

Beilstein Journals. (2014). Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular[3][8]-hydride shift/isomerization reaction. Beilstein Journal of Organic Chemistry.

- SciSpace. (2019). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ACS Omega.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for Knoevenagel Condensation of Fluorinated Benzaldehydes

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2] Fluorinated benzaldehydes are particularly important substrates in this reaction, as the resulting products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The presence of fluorine atoms on the aromatic ring significantly influences the reactivity of the benzaldehyde and can necessitate modifications to standard reaction protocols.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Knoevenagel condensation with various fluorinated benzaldehydes. It delves into the underlying mechanistic principles, details field-proven protocols, and offers a comparative analysis of reaction conditions to enable rational optimization of this critical transformation.

Theoretical Background: The Influence of Fluorine Substitution

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound by a base, to the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product.[1][4]

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect on the benzaldehyde ring through the inductive effect (-I). This effect is most pronounced when the fluorine is in the ortho or para position. The increased electrophilicity of the carbonyl carbon in fluorinated benzaldehydes generally leads to a faster rate of nucleophilic attack compared to unsubstituted benzaldehyde.

However, the position of the fluorine atom can also introduce steric hindrance (ortho position) or influence the stability of intermediates, thereby affecting the overall reaction kinetics and yield. For instance, a possible reaction mechanism for a three-component condensation involving 4-fluorobenzaldehyde includes the initial Knoevenagel condensation followed by an aromatic nucleophilic substitution of the fluorine atom.[5]

Core Reaction Mechanism and Workflow

The general mechanism of the Knoevenagel condensation is a two-step process:

-

Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

-

Nucleophilic Addition and Dehydration: The carbanion attacks the electrophilic carbonyl carbon of the fluorinated benzaldehyde, forming an aldol-type intermediate. This intermediate then undergoes dehydration to form the final α,β-unsaturated product.

Caption: Knoevenagel condensation mechanism with fluorinated benzaldehydes.

A general experimental workflow for performing the Knoevenagel condensation is outlined below. Specific parameters will vary depending on the substrates and chosen conditions.

Caption: General experimental workflow for Knoevenagel condensation.[6]

Comparative Reaction Conditions for Fluorinated Benzaldehydes

The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and purity. The following table summarizes various reported conditions for the Knoevenagel condensation of different fluorinated benzaldehydes with active methylene compounds.

| Fluorinated Benzaldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Malononitrile | None | Water/Glycerol (1:1) | RT | 24 h | 99 | [7] |

| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | - | - | [6] |

| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl/H₂O | RT | 5-40 min | 97 | [8] |

| 4-Fluorobenzaldehyde | β-ketonitriles | - | - | - | - | - | [5] |

| p-, m-, o-Fluorobenzaldehyde | Malononitrile | None (Mechanochemical) | Solvent-free | - | 30 min | - | [9] |

| Aromatic Aldehydes | Malononitrile | Ni(NO₃)₂·6H₂O (5 mol%) | Water | RT | 10 min | 90 | [10] |

| Aromatic Aldehydes | Malononitrile/Ethyl Cyanoacetate | [bnmim]H₂PO₄ (Ionic Liquid) | Ultrasound | RT | 10-30 min | 87-94 | [11] |

| Aromatic Aldehydes | Ethyl Cyanoacetate/Cyanoacetamide | KF/Alumina | - | - | - | High | [12] |

| Aromatic Aldehydes | Malononitrile/Ethyl Cyanoacetate | NaF or LiCl | Solvent-free (Microwave) | - | 2 min | Excellent | [13] |

| Aromatic Aldehydes | Malononitrile/Ethyl Cyanoacetate | DBU/H₂O | Water | RT | - | Excellent | [14] |

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and provide a starting point for the optimization of the Knoevenagel condensation for specific fluorinated benzaldehydes.

Protocol 1: Green Synthesis of 2-(4-fluorobenzylidene)malononitrile in Water/Glycerol[7]

This protocol offers an environmentally friendly approach by avoiding traditional organic solvents.

Materials:

-

4-Fluorobenzaldehyde (3 mmol)

-

Malononitrile (3.5 mmol)

-

Water (2.5 mL)

-

Glycerol (2.5 mL)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 25 mL round-bottom flask, combine 4-fluorobenzaldehyde (3 mmol) and malononitrile (3.5 mmol).

-

Add 5 mL of a 1:1 mixture of water and glycerol.

-

Stir the solution magnetically at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent.

-

Upon completion, filter the resulting precipitate and wash it with 50 mL of ice-cold water.

-

Dry the product to obtain 2-(4-fluorobenzylidene)malononitrile.

Protocol 2: Piperidine-Catalyzed Condensation of 2-Chloro-6-fluorobenzaldehyde with Malononitrile[6]

This protocol utilizes a classic weak base catalyst in an alcohol solvent.

Materials:

-

2-Chloro-6-fluorobenzaldehyde (10 mmol, 1.59 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Piperidine (catalyst)

-

Ethanol (50 mL)

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Ultrasound-Assisted Knoevenagel Condensation in an Ionic Liquid[11]

This method employs ultrasound irradiation to accelerate the reaction in an environmentally benign ionic liquid medium.

Materials:

-

Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde)

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

-

1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄) (catalyst and solvent)

-

Ultrasonic bath

Procedure:

-

In a suitable vessel, mix the fluorinated benzaldehyde and the active methylene compound in the ionic liquid [bnmim]H₂PO₄.

-

Place the vessel in an ultrasonic bath at room temperature.

-

Irradiate the mixture with ultrasound for 10-30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can often be isolated by simple workup procedures, and the ionic liquid can be recovered and reused.

Protocol 4: Microwave-Assisted Solvent-Free Condensation[13][15]

This protocol offers a rapid and efficient synthesis under solvent-free conditions, aligning with the principles of green chemistry.

Materials:

-

Fluorinated benzaldehyde

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

-

Catalyst (e.g., NaF, LiCl, or porous calcium hydroxyapatite)

-

Microwave reactor

Procedure:

-

Thoroughly mix the fluorinated benzaldehyde, active methylene compound, and a catalytic amount of the chosen solid support in a microwave-safe vessel.

-

Irradiate the mixture in a microwave reactor for a short duration (typically 1-5 minutes).

-

Monitor the reaction by TLC.

-

After completion, the product can be isolated by dissolving the reaction mixture in a suitable solvent, filtering the catalyst, and evaporating the solvent.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction time or temperature. The choice of catalyst and solvent can also significantly impact the yield; screening different catalysts and solvents may be necessary.[4] For reactions that produce water, removing it via azeotropic distillation or with molecular sieves can drive the equilibrium towards the product.[1]

-

Side Reactions: The use of a strong base can lead to self-condensation of the aldehyde.[2] Employing a weak base like piperidine, DBU, or an ammonium salt is generally preferred.

-

Difficult Purification: If the product is difficult to purify, optimizing the reaction conditions to minimize byproduct formation is crucial. Recrystallization from a suitable solvent system is often effective.

Conclusion

The Knoevenagel condensation of fluorinated benzaldehydes is a versatile and powerful tool for the synthesis of valuable fluorinated building blocks. The electron-withdrawing nature of the fluorine atom generally enhances the reactivity of the aldehyde, but the optimal reaction conditions are highly dependent on the specific substrates, catalyst, and solvent system. By understanding the underlying principles and leveraging modern synthetic techniques such as ultrasound and microwave assistance, researchers can develop efficient, high-yielding, and environmentally benign protocols for this important transformation. The provided application notes and protocols serve as a robust starting point for further exploration and optimization in the fields of chemical research and drug development.

References

-

Carvalho, H. L. et al. A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Rev. Virtual Quim.10 , XXX (2018). [Link]

-

Shelke, K. F. et al. Ultrasound-assisted an Efficient Knoevenagel Reaction Catalyzed by Ionic Liquid. Journal of Applicable Chemistry4 , 1804-1810 (2015). [Link]

-

Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI (2022). [Link]

-

Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). ResearchGate (n.d.). [Link]

-

Novel Methods of Knoevenagel Condensation. International Journal of Scientific & Engineering Research10 , (2019). [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society55 , (2011). [Link]

-

Sonawane, S. A. & Phadtare, S. B. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences4 , (2015). [Link]

-

DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances (2018). [Link]

-

Effect of solvent on Knoevenagel condensation of benzaldehyde with malononitrile. ResearchGate (n.d.). [Link]

-

Dai, G., Shi, D. & Zhou, L. Knoevenagel Condensation Catalyzed by Potassium Fluoride/Alumina. Chinese Journal of Applied Chemistry (1995). [Link]

-

Bhuiyan, M. M. H. et al. Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Green Chemistry Letters and Reviews (2006). [Link]

-

Effect of the solvent on Knoevenagel condensation. ResearchGate (n.d.). [Link]

-

van Schijndel, J. et al. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews (2017). [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis (2020). [Link]

-

Knoevenagel condensation. Wikipedia (n.d.). [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO (n.d.). [Link]

-

Pandey, R. et al. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry (2021). [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal (n.d.). [Link]

-

Substituted active methylene synthesis by condensation. Organic Chemistry Portal (n.d.). [Link]

-